REACTION_CXSMILES
|
OCC(CO)O.[OH-:7].[K+].[CH3:9][O:10][C:11]1[CH:20]=[C:19]2[C:14]([C:15](=[O:21])[CH:16]=[CH:17][NH:18]2)=[CH:13][C:12]=1[C:22]#N.Cl.[OH2:25]>>[CH3:9][O:10][C:11]1[CH:20]=[C:19]2[C:14]([C:15](=[O:21])[CH:16]=[CH:17][NH:18]2)=[CH:13][C:12]=1[C:22]([OH:25])=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C2C(C=CNC2=C1)=O)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
stirring at 160° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after heating
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 80° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the precipitated insoluble portion was filtered out
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C2C(C=CNC2=C1)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |